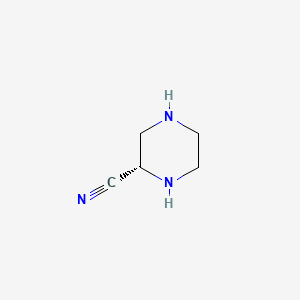

(S)-Piperazine-2-carbonitrile

Description

Properties

IUPAC Name |

(2S)-piperazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c6-3-5-4-7-1-2-8-5/h5,7-8H,1-2,4H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGJYEBAJZLAJX-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](CN1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659965 | |

| Record name | (2S)-Piperazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212303-37-1 | |

| Record name | (2S)-Piperazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of (S)-Piperazine-2-carbonitrile

Abstract

(S)-Piperazine-2-carbonitrile is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3][4] Its structural framework, featuring a piperazine ring and a nitrile group, makes it a versatile scaffold for the synthesis of novel therapeutic agents.[1][2][3] The precise determination of its three-dimensional structure, including its absolute stereochemistry, is paramount for understanding its biological activity and ensuring the safety and efficacy of potential drug candidates. This technical guide provides a comprehensive overview of the analytical methodologies employed for the complete structure elucidation of this compound, integrating data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), Fourier-transform infrared (FT-IR) spectroscopy, and chiral high-performance liquid chromatography (HPLC). The narrative emphasizes the rationale behind experimental choices and the synergy between different analytical techniques to provide a self-validating and unambiguous structural assignment.

Introduction: The Significance of the Piperazine Moiety in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs targeting diverse therapeutic areas, including central nervous system disorders, cancer, and infectious diseases.[1][2][3][4] Its prevalence stems from its unique physicochemical properties. The two nitrogen atoms within the six-membered ring can be functionalized to modulate properties such as solubility, basicity, and receptor-binding interactions.[1][3] This adaptability allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][3]

This compound, as a chiral building block, introduces a specific stereochemical configuration that can be crucial for target engagement and can significantly influence a drug's therapeutic index. The presence of a chiral center necessitates a rigorous analytical approach to confirm the identity and purity of the desired enantiomer.[5][6][7][8][9]

The Analytical Imperative: A Multi-faceted Approach to Structure Elucidation

Caption: Logical flow of 2D NMR data interpretation.

Chiral High-Performance Liquid Chromatography (HPLC): Confirming Enantiomeric Purity

For a chiral molecule like this compound, it is essential to determine its enantiomeric purity. Chiral HPLC is the gold standard for this analysis. [10][11][12]

Experimental Protocol: Chiral HPLC

-

Instrumentation: An HPLC system with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as one derived from cellulose or amylose, is often effective for separating piperazine derivatives. [10]* Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used in normal phase mode. [13]* Sample Preparation: A solution of the sample is prepared in the mobile phase.

-

Data Acquisition: The chromatogram is recorded, and the peak areas of the two enantiomers are integrated.

Data Interpretation

A successful chiral separation will show two distinct peaks corresponding to the (S) and (R) enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas. For a sample of pure this compound, a single major peak should be observed at the retention time corresponding to the (S)-enantiomer.

Conclusion: A Self-Validating Structural Assignment

The comprehensive structural elucidation of this compound is achieved through the logical and integrated application of multiple analytical techniques. Mass spectrometry provides the molecular formula, FT-IR confirms the presence of key functional groups, and a suite of NMR experiments establishes the precise atomic connectivity. Finally, chiral HPLC confirms the absolute stereochemistry and enantiomeric purity. This multi-technique approach ensures a high degree of confidence in the final structural assignment, a critical requirement for the advancement of this valuable building block in drug discovery and development.

References

- The piperazine scaffold for novel drug discovery efforts: the evidence to d

- The Significance of Piperazine Derivatives in Modern Drug Discovery. [Source not available].

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- The Role of Piperazine Derivatives in Modern Drug Discovery. [Source not available].

- Spectroscopic Analysis of Piperazine Compounds: Applic

- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed.

- Mass spectra and major fragmentation patterns of piperazine designer...

- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.

- An Evolving Role of Piperazine Moieties in Drug Design and Discovery.

- Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.

- Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.

- 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- Chiral Molecule Definition & Examples. Study.com.

- Identifying Chiral Molecules, Meso Compounds, and Diastereomers. Dummies.com.

- (S)-Piperazine-2-carboxylic acid(147650-70-2) 1H NMR spectrum. ChemicalBook.

- Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.

- 5.1: Chiral Molecules. Chemistry LibreTexts.

- 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). NP-MRD.

- 4.2: Chiral and Achiral Molecules. Chemistry LibreTexts.

- 6.1 Identifying Chiral Carbons.

- Piperazine-2-carbonitrile | C5H9N3 | CID 9813119. PubChem - NIH.

- Showing metabocard for (S)-piperazine-2-carboxamide (MMDBc0055076). MiMeDB.

- Spectral investigation and normal coordinate analysis of piperazine. [Source not available].

- IR Spectroscopy Tutorial: Amines. [Source not available].

- Infrared Spectroscopy. CDN.

- Piperazine synthesis. Organic Chemistry Portal.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

- the synthesis of bicyclic piperazine-2-carboxylic acids. [Source not available].

- IR Absorption Table. [Source not available].

- This compound | 1212303-37-1. ChemicalBook.

- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.

- 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. [Source not available].

- Method for the preparation of piperazine and its derivatives.

- A Strategy for Developing HPLC Methods for Chiral Drugs.

- Chiral HPLC Separ

- CHIRAL HPLC COLUMNS. Sigma-Aldrich.

- NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Piperazine-2-carboxamide | C5H11N3O | CID 3019914. PubChem - NIH.

- Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionaliz

- The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central.

- Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.

- Piperazine(110-85-0) 13C NMR spectrum. ChemicalBook.

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Chiral Molecule Definition & Examples | Study.com [study.com]

- 6. Identifying Chiral Molecules, Meso Compounds, and Diastereomers | dummies [dummies.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 6.1 Identifying Chiral Carbons – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Core Molecular Identity and Physicochemical Properties

An In-Depth Technical Guide to (S)-Piperazine-2-carbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a chiral heterocyclic building block of increasing importance in medicinal chemistry. The document details its core physicochemical properties, with a primary focus on its molecular weight, and offers expert insights into its synthesis, analytical characterization, and strategic applications in drug discovery. The protocols and workflows described herein are designed to be self-validating, reflecting field-proven methodologies.

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacokinetic properties and versatile synthetic handles.[1][2] this compound is a specific, enantiomerically pure derivative that offers a unique combination of a constrained chiral center, a versatile nitrile functional group, and the inherent benefits of the piperazine moiety.

Structure and Nomenclature

-

Chemical Name: this compound[3]

-

Synonyms: (2S)-Piperazine-2-carbonitrile, 2-Cyanopiperazine (S-isomer)

-

CAS Number: 1212303-37-1[3]

-

Structure:

Molecular Weight and Formula

The molecular weight is a fundamental property critical for stoichiometric calculations in synthesis, quantitative analysis, and mass spectrometry. The values for this compound are precisely defined.

| Property | Value | Source |

| Molecular Formula | C₅H₉N₃ | [3][4] |

| Average Molecular Weight | 111.15 g/mol | [3][4] |

| Monoisotopic Mass | 111.079647300 Da | [4] |

The distinction between average molecular weight (based on the natural isotopic abundance of elements) and monoisotopic mass (based on the most abundant isotope of each element) is critical for high-resolution mass spectrometry analysis.

Synthesis and Stereochemical Integrity

The synthesis of enantiomerically pure this compound is non-trivial, requiring a strategy that establishes and maintains the stereocenter at the C2 position. A common and effective approach involves the derivatization of a commercially available, enantiopure starting material, such as (S)-piperazine-2-carboxylic acid or its protected derivatives.

Rationale for Synthetic Strategy

Direct asymmetric synthesis can be complex; therefore, leveraging a chiral pool starting material is often more efficient for maintaining high enantiomeric excess (ee). The conversion of a carboxylic acid or ester to a primary amide, followed by dehydration, is a classic and reliable method for nitrile formation. This pathway avoids racemization at the adjacent stereocenter under controlled conditions.

Proposed Synthetic Workflow

The following workflow illustrates a logical pathway from a protected (S)-piperazine-2-carboxylate to the target nitrile. The use of protecting groups (e.g., Boc) on the nitrogen atoms is essential to prevent side reactions and ensure regioselectivity.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Dehydration of Carboxamide

This protocol details the critical dehydration step to form the nitrile. The choice of a mild dehydrating agent is crucial to prevent degradation and racemization.

Objective: To convert (S)-1,4-di-Boc-piperazine-2-carboxamide to (S)-1,4-di-Boc-piperazine-2-carbonitrile.

Materials:

-

(S)-1,4-di-Boc-piperazine-2-carboxamide (1.0 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Carbon tetrachloride (CCl₄) or Trichloroacetonitrile

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve (S)-1,4-di-Boc-piperazine-2-carboxamide in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triphenylphosphine to the solution and stir until fully dissolved.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add carbon tetrachloride dropwise to the cooled, stirring solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the pure protected nitrile.

Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and stereochemical integrity of the final compound.

Spectroscopic and Chromatographic Verification

A combination of NMR, Mass Spectrometry, and Chiral HPLC provides a self-validating system for quality control.

| Analysis Method | Purpose | Expected Results |

| ¹H & ¹³C NMR | Structural Elucidation | Confirms the chemical structure and absence of major impurities. Protons and carbons adjacent to the nitrile group will show characteristic chemical shifts.[5] |

| Mass Spectrometry | Molecular Weight Confirmation | The observed m/z value for the protonated molecule [M+H]⁺ should correspond to the calculated exact mass (~112.087). |

| Chiral HPLC | Enantiomeric Purity | A single major peak should be observed, confirming high enantiomeric excess (>98%). |

| FT-IR Spectroscopy | Functional Group ID | A sharp, medium-intensity peak should be present in the range of 2210-2260 cm⁻¹, characteristic of a nitrile (C≡N) stretch. |

Protocol: Mass Spectrometry Analysis

Objective: To confirm the molecular weight of this compound.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode ESI.

-

Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for high-resolution analysis.

-

Acquisition: Infuse the sample directly or via LC injection. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Identify the peak corresponding to the protonated molecular ion [M+H]⁺. The measured m/z should be within 5 ppm of the calculated exact mass of C₅H₁₀N₃⁺ (112.0869).

Applications in Drug Discovery

This compound is a valuable building block for creating complex molecules with therapeutic potential. Its utility stems from the combination of its constituent parts.[6][7]

-

Piperazine Core: Improves aqueous solubility and provides points for substitution to modulate pharmacokinetics.[1][8]

-

Chiral Center: Allows for stereospecific interactions with biological targets, which can be critical for potency and selectivity.

-

Nitrile Group: Can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or be chemically transformed into other functionalities like amines or tetrazoles.

Logical Workflow for Drug Discovery Integration

The integration of a novel building block like this compound into a drug discovery campaign follows a structured path.

Caption: Integration of a chiral building block into a drug discovery workflow.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the quality and integrity of this compound.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing.[9][10]

-

Storage: Store in a tightly sealed container in a cool, dry place. It should be kept under an inert atmosphere (e.g., argon) to protect from moisture and air.[9][11]

-

Safety: this compound and related piperazine derivatives may cause skin, eye, and respiratory irritation.[10][12] Refer to the specific Safety Data Sheet (SDS) for complete hazard information.

References

- This compound | 1212303-37-1. ChemicalBook. Available at: https://www.chemicalbook.com/ProductCAS_1212303-37-1.htm

- This compound. International Laboratory USA.

- Piperazine-2-carbonitrile | C5H9N3 | CID 9813119. PubChem, National Institutes of Health. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/9813119

- SAFETY DATA SHEET. TCI Chemicals. Available at: https://www.tcichemicals.com/IN/en/assets/sds/P0341_EG.pdf

- This compound. Reagents & Instruments Network. Available at: http://www.360reagent.com/cas_1212303-37-1.html

- 1212303-37-1 this compound. AK Scientific, Inc.Available at: https://www.aksci.com/item_detail.php?

- Piperazine. Santa Cruz Biotechnology. Available at: https://www.scbt.com/p/piperazine-110-85-0

- SAFETY DATA SHEET. Fisher Scientific. Available at: https://www.fishersci.com/store/msds?partNumber=AC130870050&productDescription=PIPERAZINE+99%2B%25+ANHYDROUS+5GR&vendorId=VN00032119&countryCode=US&language=en

- SAFETY DATA SHEET. Fisher Scientific. Available at: https://www.fishersci.com/store/msds?partNumber=AC222210050&productDescription=PIPERAZINE-2-CARBOXYLIC+ACID+5G&vendorId=VN00032119&countryCode=US&language=en

- Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. Available at: http://nopr.niscpr.res.in/handle/123456789/10129

- Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. Google Patents. Available at: https://patents.google.

- The Significance of Piperazine Derivatives in Modern Drug Discovery. Chemenu. Available at: https://www.chemenu.com/blog/the-significance-of-piperazine-derivatives-in-modern-drug-discovery-b121.html

- Synthesis of piperazines. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/synthesis/heterocycles/piperazines.shtm

- An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available at: https://www.researchgate.net/publication/372558667_An_Evolving_Role_of_Piperazine_Moieties_in_Drug_Design_and_Discovery

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central, National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381665/

- (R)-Piperazine-2-carbonitrile hydrochloride. BLD Pharm. Available at: https://www.bldpharm.com/products/2566176-13-2.html

- Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. BenchChem. Available at: https://www.benchchem.com/pdf/B123456.pdf

- Piperazine skeleton in the structural modification of natural products: a review. PubMed Central, National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9329188/

- Pyrazine-2-carbonitrile | Biochemical Reagent. MedchemExpress.com. Available at: https://www.medchemexpress.com/pyrazine-2-carbonitrile.html

- Piperazine. Wikipedia. Available at: https://en.wikipedia.org/wiki/Piperazine

- Piperazine. NIST WebBook, National Institute of Standards and Technology. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C110850&Mask=200

- The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed, National Institutes of Health. Available at: https://pubmed.ncbi.nlm.nih.gov/35899577/

- Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Cheméo. Available at: https://www.chemeo.com/cid/41-118-9/Piperazine.html

- The Pharmacophore Blueprint of Piperazine Derivatives: A Technical Guide for Drug Discovery. BenchChem. Available at: https://www.benchchem.com/pdf/B185013.pdf

- Piperazine-2-carboxamide | C5H11N3O | CID 3019914. PubChem, National Institutes of Health. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/3019914

- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.

Sources

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 1212303-37-1 [chemicalbook.com]

- 4. Piperazine-2-carbonitrile | C5H9N3 | CID 9813119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. 1212303-37-1 this compound AKSci 3771AA [aksci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.ie [fishersci.ie]

An In-Depth Technical Guide to the Synthesis of (S)-Piperazine-2-carbonitrile: Strategies and Methodologies for Drug Development Professionals

Introduction: The Strategic Importance of (S)-Piperazine-2-carbonitrile in Modern Drug Discovery

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds, including numerous blockbuster drugs.[1] Its ability to engage in multiple non-covalent interactions, coupled with favorable pharmacokinetic properties, makes it an invaluable component in the design of novel therapeutics. Within this esteemed class of heterocycles, chiral C-substituted piperazines represent a largely untapped frontier with immense potential to expand the three-dimensional chemical space available for drug design.[1][2] this compound, in particular, has emerged as a critical chiral building block. Its recent application in the synthesis of complex pharmaceuticals, such as the KRAS inhibitor Adagrasib, underscores the growing demand for efficient and scalable methods for its enantioselective synthesis.[3]

This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on the selection of starting materials and the underlying chemical principles that govern these transformations. Designed for researchers, scientists, and drug development professionals, this document aims to deliver not just protocols, but a deep, field-proven understanding of the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Strategic Approach 1: Asymmetric Hydrogenation of Pyrazine Precursors

A highly effective and industrially scalable approach to chiral piperazine derivatives involves the asymmetric hydrogenation of prochiral pyrazine precursors.[4] This strategy leverages well-established catalytic technologies to set the crucial stereocenter with high enantiomeric excess (ee). The synthesis of this compound via this route typically begins with a pyrazine-2-carboxylic acid derivative, which is first hydrogenated to the corresponding chiral piperazine-2-carboxylic acid, and subsequently converted to the target nitrile.

Causality of Experimental Design:

The choice of a pyrazine-2-carboxylic acid derivative as the starting material is strategic for several reasons. Pyrazines are readily available and their aromatic nature allows for straightforward functionalization. The carboxylic acid moiety at the 2-position serves as a handle for directing the asymmetric hydrogenation and can be later transformed into the desired nitrile group. The use of optically active rhodium complexes as catalysts is paramount, as they create a chiral environment that favors the formation of one enantiomer over the other during the hydrogenation process.[4]

Synthetic Workflow Diagram:

Caption: Asymmetric hydrogenation route to this compound.

Detailed Experimental Protocol (Adapted from[4])

Part A: Asymmetric Hydrogenation of Pyrazine-2-carboxamide

-

Precursor Synthesis: Pyrazine-2-carboxylic acid is converted to its corresponding amide (e.g., N-tert-butyl-pyrazine-2-carboxamide) using standard amidation conditions (e.g., thionyl chloride followed by addition of the desired amine).

-

Catalyst Preparation: In a glovebox, a chiral rhodium catalyst is prepared by mixing a rhodium precursor (e.g., [Rh(COD)Cl]₂) with a chiral phosphine ligand (e.g., a derivative of Josiphos or DuPhos) in a suitable degassed solvent.

-

Hydrogenation Reaction: The pyrazine-2-carboxamide and the chiral rhodium catalyst are charged into a high-pressure autoclave. A degassed solvent such as methanol is added. The autoclave is sealed, purged with argon, and then pressurized with hydrogen gas (typically 20-50 bar).

-

Reaction Monitoring and Work-up: The reaction is stirred at a controlled temperature (e.g., 40°C) until complete conversion is observed (monitored by HPLC or NMR). Upon completion, the autoclave is depressurized, and the catalyst is filtered off. The solvent is removed under reduced pressure to yield the crude (S)-piperazine-2-carboxamide.

Part B: Conversion of Amide to Nitrile

-

Dehydration: The crude (S)-piperazine-2-carboxamide is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile). A dehydrating agent, such as trifluoroacetic anhydride, phosphorus oxychloride, or Burgess reagent, is added portion-wise at a controlled temperature (typically 0°C to room temperature).

-

Reaction Quenching and Extraction: The reaction is monitored by TLC or LC-MS. Once complete, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude this compound is then purified by column chromatography or crystallization to afford the final product.

| Parameter | Typical Value/Condition | Reference |

| Hydrogen Pressure | 20-50 bar | [4][5] |

| Temperature | 30-60 °C | [5] |

| Catalyst Loading | 0.01 - 1 mol% | [4] |

| Enantiomeric Excess (ee) | >95% | [4] |

Strategic Approach 2: Chiral Pool Synthesis from Amino Acids

Another powerful strategy for the synthesis of enantiopure compounds is to start from readily available chiral building blocks, often referred to as the "chiral pool." Natural and unnatural α-amino acids are excellent starting materials for this purpose, as they provide a pre-existing stereocenter that can be incorporated into the target molecule. The synthesis of orthogonally protected 2-substituted chiral piperazines from α-amino acids has been well-documented.[6][7]

Causality of Experimental Design:

This approach leverages the inherent chirality of the starting amino acid to construct the piperazine ring. The key transformation often involves the conversion of the amino acid into a chiral 1,2-diamine, which is then cyclized to form the piperazine core.[7] The use of orthogonal protecting groups (e.g., Boc, Cbz) is crucial to allow for selective manipulation of the two nitrogen atoms of the piperazine ring during subsequent synthetic steps.

Synthetic Workflow Diagram:

Caption: Chiral pool synthesis of this compound from an amino acid.

Detailed Experimental Protocol (Conceptual, based on[6][7])

-

Diamine Synthesis: An (S)-amino acid is first protected at the nitrogen (e.g., with a Boc group) and the carboxylic acid is reduced to the corresponding alcohol (e.g., using borane or lithium aluminum hydride). The resulting amino alcohol is then converted into a chiral 1,2-diamine through a series of steps, which may include mesylation or tosylation of the alcohol, followed by displacement with an azide and subsequent reduction. Orthogonal protection of the second amino group is then performed.

-

Cyclization: The orthogonally protected chiral 1,2-diamine is reacted with a suitable two-carbon electrophile to form the piperazine ring. A key transformation involves an aza-Michael addition between the diamine and an in situ generated vinyl sulfonium salt.[6]

-

Functionalization and Deprotection: The resulting protected piperazine derivative can then be selectively deprotected and functionalized to introduce the nitrile group. This may involve conversion of a precursor functional group (e.g., an ester or an amide) at the 2-position to the nitrile. Finally, removal of the remaining protecting groups yields this compound.

Alternative Strategies and Future Outlook

While the two strategies detailed above represent robust and scalable approaches, other methods for the asymmetric synthesis of chiral piperazines are continuously being developed. These include:

-

Asymmetric Lithiation: Direct C-H functionalization of the piperazine ring using asymmetric lithiation-trapping techniques offers a novel route to enantiopure α-substituted piperazines.[8]

-

Catalytic Diastereoselective Approaches: Intramolecular hydroamination reactions catalyzed by transition metals can be employed to construct the piperazine ring with high diastereoselectivity.[2]

-

Asymmetric Strecker Synthesis: Although more commonly applied to the synthesis of α-amino acids, the principles of the asymmetric Strecker reaction could potentially be adapted for the direct synthesis of α-aminonitriles that serve as precursors to this compound.[9][10][11]

The continued development of novel catalytic systems and synthetic methodologies will undoubtedly lead to even more efficient and sustainable routes to this compound and other valuable chiral building blocks. For drug development professionals, a thorough understanding of these synthetic strategies is essential for making informed decisions regarding lead optimization and process development.

References

- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. PubMed Central.

- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

- Process for preparing 2-piperazine carboxylic acid derivatives. Google Patents.

- Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. University of Groningen.

- Strecker amino acid synthesis. Wikipedia.

- Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. PMC.

- Process for the preparation of a chiral piperazine-2-carboxylic acid. Google Patents.

- Exploring the Chemical Properties and Synthesis of S-Piperazine-2-Carboxylic Acid. Ningbo Inno Pharmchem Co., Ltd.

- Piperazine synthesis. Organic Chemistry Portal.

- Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. Google Patents.

- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing).

- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI.

- Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed.

- Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal.

- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing.

- Biopolymer Modified with Piperazine-2- Carboxylic Acid for Carbon Dioxide Adsorption. AIDIC.

- Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications.

- Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. NIH.

- SYNTHESIS OF NEW AZIRIDINE DERIVATIVES AS POTENTIAL PIPERAZINE PRECURSORS. OpenMETU.

- SnAP reagents for the synthesis of piperazines and morpholines. Semantic Scholar.

Sources

- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 5. WO2021219523A1 - Process for the preparation of a chiral piperazine-2-carboxylic acid - Google Patents [patents.google.com]

- 6. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines | MDPI [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pure.rug.nl [pure.rug.nl]

- 10. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 11. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of (S)-Piperazine-2-carbonitrile: A Technical Guide for Drug Discovery Professionals

Introduction: The Piperazine Scaffold and the Emergence of (S)-Piperazine-2-carbonitrile in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][2] Its prevalence is due to its favorable physicochemical properties, such as high aqueous solubility and the ability of its two nitrogen atoms to be functionalized, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[3] Within this important class of heterocycles, chiral piperazines have garnered significant attention, as the introduction of stereocenters can lead to improved target selectivity and potency.[2] this compound has emerged as a key building block in the development of a new generation of therapeutics, most notably as a core component of potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes mellitus.

This technical guide provides an in-depth analysis of the biological activity of this compound, with a focus on its application in the design of DPP-4 inhibitors. We will explore the rationale behind its use, the mechanism of action of the resulting compounds, detailed experimental protocols for their evaluation, and a summary of their biological performance. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

Mechanism of Action: Targeting Dipeptidyl Peptidase-4 for Glycemic Control

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis.[1] It inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glycemic control.

The this compound scaffold provides a key structural motif for potent and selective DPP-4 inhibition. The biological activity of derivatives is critically dependent on the interactions of the piperazine ring and the nitrile group with the active site of the DPP-4 enzyme.

Key Molecular Interactions:

While a crystal structure of an inhibitor containing the precise this compound scaffold within the DPP-4 active site is not publicly available, analysis of closely related inhibitors, such as those with a cyanopyrrolidine moiety, and extensive structure-activity relationship (SAR) studies provide a clear picture of the binding mode. The ligand in PDB entry 4A5S, for instance, is a potent DPP-4 inhibitor with a piperidine ring, offering insights into the general binding pockets.[4]

-

The Piperazine Core and the S2 Pocket: The piperazine ring of the inhibitor typically occupies the S2 subsite of the DPP-4 active site. This pocket is largely hydrophobic, and the piperazine ring can engage in favorable van der Waals interactions. The nitrogen atoms of the piperazine can also form hydrogen bonds with amino acid residues in the S2 pocket, such as Glu205 and Glu206, contributing to the binding affinity.[5]

-

The Critical Role of the Nitrile Group in the S1 Pocket: The nitrile group is a key pharmacophore in many DPP-4 inhibitors. It occupies the S1 subsite, a hydrophobic pocket, and forms a crucial interaction with the side chain of Tyr547. More importantly, the nitrile group can form a covalent, yet reversible, interaction with the catalytic serine residue (Ser630) in the active site. This covalent interaction is thought to contribute significantly to the high potency of these inhibitors. The (S)-stereochemistry at the 2-position of the piperazine ring is crucial for correctly orienting the nitrile group for this interaction.

-

The Importance of Stereochemistry: The (S)-configuration of the piperazine-2-carbonitrile is essential for optimal binding and inhibitory activity. This specific stereoisomer positions the nitrile group and any substituents on the piperazine ring in the correct orientation to maximize interactions with the respective binding pockets of the DPP-4 enzyme.

The following diagram illustrates the key interactions of a hypothetical this compound-based inhibitor within the DPP-4 active site, based on established SAR data.

Synthetic Workflow: Enantioselective Synthesis of the this compound Scaffold

The enantioselective synthesis of chiral piperazines is a key challenge in medicinal chemistry. While a specific, detailed protocol for the direct synthesis of this compound is not widely published, a general and representative workflow can be constructed based on established methods for the synthesis of chiral piperazine precursors, such as piperazin-2-ones. The following diagram outlines a plausible synthetic strategy.

Causality in Synthesis: The choice of protecting groups for the nitrogen atoms is critical to direct the reactivity in subsequent steps and to allow for orthogonal deprotection for further derivatization. The method for introducing the stereocenter, whether through asymmetric catalysis or chiral resolution, is a key decision point that impacts the overall efficiency and scalability of the synthesis. The final introduction of the nitrile group often requires careful optimization to avoid side reactions and ensure good yields.

Experimental Protocols for Biological Evaluation

A self-validating system of assays is crucial to confidently assess the biological activity of this compound derivatives. This includes in vitro enzyme inhibition assays, selectivity profiling, and in vivo efficacy studies.

In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-4.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl buffer (pH 7.5)

-

Test compounds dissolved in DMSO

-

Reference inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence plate reader

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

-

Assay Plate Setup:

-

Add 2 µL of the diluted test compound or reference inhibitor to the appropriate wells. For the control (100% activity) and blank (no enzyme) wells, add 2 µL of DMSO.

-

Add 48 µL of assay buffer to all wells.

-

Add 25 µL of human recombinant DPP-4 solution (diluted in assay buffer) to all wells except the blank wells. Add 25 µL of assay buffer to the blank wells.

-

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 25 µL of the Gly-Pro-AMC substrate solution (diluted in assay buffer) to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Subtract the background fluorescence rate (from blank wells).

-

Calculate the percent inhibition for each concentration of the test compound relative to the control (100% activity).

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Trustworthiness of the Protocol: This protocol includes both positive (reference inhibitor) and negative (DMSO) controls to ensure the validity of the assay. The use of a continuous kinetic read allows for the detection of any assay artifacts, such as compound fluorescence or aggregation.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model

This protocol assesses the in vivo efficacy of a test compound in improving glucose tolerance in a rodent model of type 2 diabetes (e.g., db/db mice or streptozotocin-induced diabetic rats).

Materials:

-

Test compound formulated for oral administration

-

Vehicle control

-

Glucose solution (e.g., 2 g/kg)

-

Blood glucose meter and test strips

-

Experimental animals (e.g., male db/db mice, 8-10 weeks old)

Step-by-Step Methodology:

-

Animal Acclimatization and Fasting: Acclimatize the animals for at least one week before the experiment. Fast the animals for 6-8 hours with free access to water.

-

Baseline Blood Glucose Measurement: At time t = -30 minutes, measure the baseline blood glucose level from a tail vein blood sample.

-

Compound Administration: Administer the test compound or vehicle control orally (p.o.) by gavage.

-

Glucose Challenge: At time t = 0 minutes, administer the glucose solution orally to all animals.

-

Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis:

-

Plot the mean blood glucose concentration versus time for each treatment group.

-

Calculate the area under the curve (AUC) for the blood glucose excursion from 0 to 120 minutes for each animal.

-

Compare the AUC values of the test compound-treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test). A significant reduction in the AUC indicates improved glucose tolerance.

-

Causality in Experimental Design: The fasting period is essential to establish a stable baseline glucose level. The oral glucose challenge mimics the postprandial state in humans. The inclusion of a vehicle control group is critical to differentiate the effect of the test compound from the vehicle itself.

Quantitative Data Summary

The following tables summarize the in vitro potency and pharmacokinetic properties of representative DPP-4 inhibitors that incorporate the piperazine or a closely related cyanopyrrolidine scaffold. It is important to note that the specific this compound is often a key intermediate, and the final biological activity is highly dependent on the substituents attached to the piperazine ring.

Table 1: In Vitro DPP-4 Inhibitory Potency of Representative Compounds

| Compound ID | Scaffold | DPP-4 IC50 (nM) | Reference |

| Sitagliptin | Triazolopiperazine | 19 | [6] |

| Vildagliptin | Cyanopyrrolidine | 62 | [7] |

| Saxagliptin | Cyanopyrrolidine | 50 | [7] |

| Compound 23 | Piperazinyl-pyrrolidine | 3,730 | [1] |

| Compound 47 | Aryl-substituted piperazine | 830 | [1] |

| Compound 48 | Aryl-substituted piperazine | 430 | [1] |

Table 2: Pharmacokinetic Properties of Selected DPP-4 Inhibitors in Humans

| Drug | Bioavailability (%) | Tmax (h) | t1/2 (h) | Excretion Route | Reference |

| Sitagliptin | ~87 | 1-4 | 12.4 | Renal (unchanged) | [8] |

| Vildagliptin | ~85 | 1.7 | 1.5 | Metabolism, Renal | [8] |

| Saxagliptin | ~75 | 2 | 2.5 | Metabolism, Renal | [8] |

Conclusion and Future Perspectives

This compound has proven to be a valuable and versatile building block in the design of novel therapeutics, particularly in the field of metabolic diseases. Its utility as a core scaffold for DPP-4 inhibitors is well-established, with the nitrile group and the chiral piperazine ring playing crucial roles in achieving high potency and selectivity. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, ensures its continued relevance in drug discovery.

Future research in this area will likely focus on the development of next-generation DPP-4 inhibitors with improved pharmacokinetic profiles, enhanced selectivity, and potentially dual-acting mechanisms for the treatment of type 2 diabetes and its comorbidities. The exploration of this compound in other therapeutic areas where piperazine-containing compounds have shown promise is also a promising avenue for future investigation. The in-depth understanding of its biological activity and the robust experimental methodologies outlined in this guide will be instrumental in advancing these research endeavors.

References

- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Rel

- Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. [Link]

- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.

- Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases.

- Structural Dynamics of DPP-4 and Its Influence on the Projection of Bioactive Ligands.

- Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor.

- 4A5S: CRYSTAL STRUCTURE OF HUMAN DPP4 IN COMPLEX WITH A NOVAL HETEROCYCLIC DPP4 INHIBITOR. RCSB PDB. [Link]

- Design and synthesis of DPP-IV inhibitors lacking the electrophilic nitrile group.

- IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition.

- DPP-IV binding sites and key residues (PDB code:4A5S).

- Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.

- Comparative clinical pharmacokinetics of dipeptidyl peptidase-4 inhibitors.

- 4A5S: CRYSTAL STRUCTURE OF HUMAN DPP4 IN COMPLEX WITH A NOVAL HETEROCYCLIC DPP4 INHIBITOR.

- DPP-IV inhibitory profile of piperazine-derived constrained DPP-IV inhibitors.

- Pharmacokinetics of Dipeptidylpeptidase-4 Inhibitors.

- Pharmacokinetics of dipeptidylpeptidase-4 inhibitors.

- Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkyl

- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

- Piperazine skeleton in the structural modification of natural products: a review.

- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link]

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

- Biological Activities of Piperazine Derivatives: A Comprehensive Review. Preprints.org. [Link]

- The synthesis of bicyclic piperazine-2-carboxylic acids. HETEROCYCLES. [Link]

- Dipeptidyl Peptidase 4 Inhibitors in Type 2 Diabetes Mellitus Management: Pharmacophore Virtual Screening, Molecular Docking, Pharmacokinetic Evaluations, and Conceptual DFT Analysis. MDPI. [Link]

- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.

- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

Sources

- 1. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. biorxiv.org [biorxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. The pharmacokinetic considerations and adverse effects of DPP-4 inhibitors [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wwPDB: pdb_00004a5s [wwpdb.org]

(S)-Piperazine-2-carbonitrile: A Privileged Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Chiral Piperazines in Medicinal Chemistry

The piperazine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds and approved drugs.[1][2] Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in crucial hydrogen bonding interactions, make it an invaluable component in drug design.[2] As the pharmaceutical industry increasingly focuses on stereochemically pure active pharmaceutical ingredients (APIs) to enhance therapeutic efficacy and minimize off-target effects, the demand for chiral piperazine building blocks has surged.[3] Among these, (S)-piperazine-2-carbonitrile has emerged as a particularly valuable synthon, offering a strategic entry point for the construction of complex molecular architectures with defined stereochemistry. This guide provides a comprehensive technical overview of this compound, from its stereoselective synthesis to its application in the development of cutting-edge therapeutics.

The Strategic Importance of the 2-Cyano Group in Piperazine Scaffolds

The introduction of a nitrile group at the C2 position of the piperazine ring provides medicinal chemists with a versatile functional handle. The cyano group can be readily transformed into other key functionalities, such as carboxylic acids, amides, or amines, allowing for diverse downstream modifications and the exploration of a wider chemical space. Furthermore, the electron-withdrawing nature of the nitrile can influence the basicity of the piperazine nitrogens, offering a tool to fine-tune the pharmacokinetic properties of a drug candidate.

Stereoselective Synthesis of this compound: Key Methodologies and Mechanistic Considerations

The enantioselective synthesis of this compound is a critical challenge that has been addressed through several innovative strategies. The choice of synthetic route often depends on factors such as scalability, cost-effectiveness, and the desired level of enantiopurity.

Chiral Pool Synthesis: Leveraging Nature's Stereochemical Integrity

One of the most common and reliable approaches to chiral molecules is to start from readily available, enantiomerically pure natural products, a strategy known as chiral pool synthesis.[4][5] α-Amino acids are particularly attractive starting materials for the synthesis of chiral piperazine derivatives.[6][7]

A plausible synthetic pathway to this compound commencing from a suitable chiral amino acid, such as (S)-asparagine or a derivative thereof, is outlined below. This approach leverages the inherent stereochemistry of the starting material to establish the desired configuration at the C2 position of the piperazine ring.

Conceptual Experimental Protocol: Chiral Pool Synthesis

-

Preparation of a Protected Diamine: (S)-Asparagine is appropriately protected at its amino and carboxylic acid functionalities. The side-chain amide is then reduced to the corresponding amine, yielding a differentially protected 1,2-diamine precursor with the desired (S)-stereochemistry.

-

Cyclization to Form the Piperazine Ring: The protected diamine is then subjected to a cyclization reaction to form the piperazine ring. This can be achieved by reacting with a two-carbon electrophile, such as a dihaloethane derivative, under basic conditions.

-

Introduction of the Cyano Group: Following the formation of the piperazine core, the functionality at the C2 position is converted to a nitrile. This may involve the dehydration of a primary amide or the displacement of a suitable leaving group with a cyanide nucleophile.

-

Deprotection: Finally, the protecting groups on the piperazine nitrogens are removed to yield this compound.

Catalytic Asymmetric Synthesis: The Power of Chiral Catalysis

Catalytic asymmetric methods offer an elegant and atom-economical approach to chiral molecules, avoiding the need for stoichiometric chiral auxiliaries or resolving agents.[8] The catalytic asymmetric Strecker reaction, which involves the addition of a cyanide source to an imine in the presence of a chiral catalyst, is a powerful tool for the synthesis of α-amino nitriles and can be adapted for the synthesis of chiral piperazine precursors.[1][8][9]

A key challenge in the asymmetric synthesis of piperazine derivatives is controlling the stereochemistry at the C2 position. The development of highly selective and efficient catalytic systems is paramount.

Conceptual Experimental Protocol: Catalytic Asymmetric Strecker-type Reaction

-

Formation of a Cyclic Imine Precursor: A suitable precursor, such as a 1,4-diazepine derivative, is synthesized.

-

Asymmetric Cyanation: The cyclic imine is then subjected to a catalytic asymmetric Strecker-type reaction using a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of a chiral catalyst (e.g., a chiral Schiff base-metal complex). The catalyst creates a chiral environment around the imine, directing the nucleophilic attack of the cyanide to one face of the C=N double bond, thereby establishing the (S)-stereochemistry at the C2 position.

-

Reduction and Cyclization: The resulting α-amino nitrile intermediate is then further elaborated through reduction and cyclization to form the piperazine ring.

Caption: Mechanism of Catalytic Asymmetric Strecker Reaction.

Chemoenzymatic Synthesis: Harnessing the Selectivity of Biocatalysts

Enzymes are highly efficient and stereoselective catalysts that can be employed for the synthesis of chiral molecules.[10] Oxynitrilase enzymes, for instance, catalyze the enantioselective addition of cyanide to aldehydes and ketones. While directly applicable to piperazine precursors might be challenging, a chemoenzymatic approach can be envisioned where an enzyme is used to create a key chiral intermediate that is then chemically converted to this compound.

Application in Drug Discovery: The Case of Adagrasib

The utility of this compound as a chiral building block is exemplified in the synthesis of Adagrasib (MRTX849), an FDA-approved covalent inhibitor of the KRASG12C mutant protein, a key driver in various cancers.[11][12][13] The synthesis of Adagrasib involves the coupling of a complex heterocyclic core with a chiral piperazine side chain, where the (S)-stereochemistry is crucial for its biological activity.[14]

The specific intermediate used in the synthesis of Adagrasib is (S)-2-(piperazin-2-yl)acetonitrile, which is directly derived from this compound.[15]

Caption: Role of this compound derivative in Adagrasib Synthesis.

Synthetic Protocol for the Incorporation of the Chiral Piperazine in Adagrasib

The synthesis of Adagrasib involves a nucleophilic aromatic substitution (SNAr) reaction where the secondary amine of the (S)-2-(piperazin-2-yl)acetonitrile attacks an activated position on the tetrahydropyridopyrimidine core.[13]

-

Preparation of the Chiral Intermediate: this compound is appropriately protected, for example, with a Boc group on one of the nitrogen atoms, to ensure regioselective reaction.

-

SNAr Coupling: The protected chiral piperazine is reacted with the activated tetrahydropyridopyrimidine core in the presence of a suitable base.

-

Deprotection and Final Acylation: The protecting group on the piperazine is removed, and the resulting secondary amine is acylated with 2-fluoroacrylic acid to yield the final Adagrasib molecule.[15]

Analytical Characterization and Quality Control

The enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for determining the enantiomeric excess (ee) of this building block.

| Analytical Parameter | Method | Typical Conditions |

| Enantiomeric Purity | Chiral HPLC | Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak) Mobile Phase: Hexane/Isopropanol with a basic modifier (e.g., diethylamine) Detection: UV |

| Chemical Purity | RP-HPLC | Column: C18 Mobile Phase: Acetonitrile/Water gradient with an acid modifier (e.g., trifluoroacetic acid) Detection: UV, MS |

| Structural Confirmation | NMR, IR, MS | ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry are used to confirm the chemical structure. |

Conclusion and Future Outlook

This compound has established itself as a valuable and versatile chiral building block in modern drug discovery. Its strategic importance is underscored by its role in the synthesis of complex and life-saving medicines like Adagrasib. The continued development of efficient and scalable stereoselective synthetic methods for this and related chiral piperazines will be crucial in enabling the discovery and development of the next generation of innovative therapeutics. As our understanding of the intricate relationship between stereochemistry and biological activity deepens, the demand for such precisely engineered building blocks is set to grow, further solidifying the prominent position of chiral piperazines in the medicinal chemist's toolbox.

References

- Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745-759.

- Nazabadioko, S., et al. (1998). Chemoenzymatic synthesis of (S)-2-cyanopiperidine, a key intermediate in the route to (S)-pipecolic acid and 2-substituted piperidine alkaloids. Tetrahedron: Asymmetry, 9(16), 2845-2853.

- Mirati Therapeutics, Inc. (2023). Processes and intermediates for synthesis of adagrasib. WO 2023/205074 A1.

- Jacobsen, E. N., & Sigman, M. S. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids.

- Lu, Z., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters, 25(5), 834-838.

- Luescher, M. U., & Bode, J. W. (2015). Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents.

- Stoltz, B. M., & Sun, A. W. (2015). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.

- Mirati Therapeutics, Inc. (2022). Processes and intermediates for synthesis of adagrasib. CA3231284A1.

- Lu, Z., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters, 25(5), 834-838.

- Varghese, S. S., & Jacobsen, E. N. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids.

- Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745-759.

- Baran, J. S. (2017). Creativity from the Chiral Pool: Amino Acids. Baran Lab Group Meeting.

- Sengupta, S., & Das, D. (1996). Chiral Pool Synthesis of 4-Alkylamino-2-aminothiazoles.

- Ishitani, H., et al. (2000). Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst. Journal of the American Chemical Society, 122(5), 8180-8186.

- D'hooghe, M., & De Kimpe, N. (2014). Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry. Current topics in medicinal chemistry, 14(11), 1308-1316.

- Hanessian, S., & Vaillancourt, M. (2000). The synthesis of bicyclic piperazine-2-carboxylic acids. Heterocycles, 52(3), 1231-1239.

- Van Brabandt, W., et al. (2006). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 4(23), 4373-4382.

- O'Brien, P., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 137(51), 16169-16179.

- Lab-med Discovery. (2023). Chiral drugs. Lab-med Discovery, 1(1), 1-11.

- Nicewicz, D. A., & Romero, N. A. (2021). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Journal of the American Chemical Society, 143(49), 20873-20880.

- Organic Chemistry Portal. (n.d.). Piperazine synthesis.

- Raspolli Galletti, A. M., et al. (2019). Process Development of the Copper(II)‐Catalyzed Dehydration of a Chiral Aldoxime and Rational Selection of the Co‐Substrate.

- El-Gendy, M. A., & El-Koussi, W. M. (2010). Chiral drugs: an overview. Journal of Applied Pharmaceutical Science, 1(1), 1-13.

- Kumar, V., et al. (2023). Synthesis and Biological Study of S-Triazines from Chalcones. Journal of Chemical and Pharmaceutical Research, 15(5), 1-7.

- Carbone, L., et al. (2021).

- Berzina, M. Y., et al. (2022). Synthesis of 2-chloropurine ribosides with chiral amino acid amides at C6 and their evaluation as A1 adenosine receptor agonists. Bioorganic Chemistry, 126, 105878.

- Nagori, B. P., et al. (2011). Chiral drug analysis and their application. International Journal of Pharmaceutical Sciences Review and Research, 6(2), 106-112.

- Yamano, Y., et al. (2022). Stereospecific Synthesis of Enantiopure[12]Helicene Containing a Seven-Membered Ring andHelicene via Acid-Promoted Stepwise. ChemRxiv.

- Kiely, J. S., & Priebe, S. R. (1990). An Improved Synthesis of (R)- and (S)-2-Methylpiperazine.

- Manna, S. K., & Panda, G. (2013). An efficient synthetic approach for N–C bond formation from (S)-amino acids: an easy access to cis-2,5-disubstituted chiral piperazines. Tetrahedron Letters, 54(14), 1851-1854.

- Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.

- Sharma, A., et al. (2022). The medicinal chemistry of piperazines: A review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-23.

Sources

- 1. Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]

- 4. baranlab.org [baranlab.org]

- 5. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Chemoenzymatic synthesis of (S)-2-cyanopiperidine, a key intermediate in the route to (S)-pipecolic acid and 2-substituted piperidine alkaloids (1998) | Serge Nazabadioko | 51 Citations [scispace.com]

- 10. Synthesis of Adagrasib (MRTX849), a covalent KRASG12C inhibitor drug for the treatment of cancer - American Chemical Society [acs.digitellinc.com]

- 11. medkoo.com [medkoo.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CA3231284A1 - Processes and intermediates for synthesis of adagrasib - Google Patents [patents.google.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for (S)-Piperazine-2-carbonitrile: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for (S)-Piperazine-2-carbonitrile, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document serves as a detailed predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of spectroscopy and analyzing data from analogous piperazine derivatives, this guide presents a robust set of expected data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, detailed, field-proven experimental protocols for acquiring and processing high-quality spectroscopic data are provided, ensuring a self-validating system for researchers. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies. This guide is intended to be an authoritative resource, empowering researchers to confidently identify, characterize, and utilize this compound in their research endeavors.

Introduction

This compound is a chiral building block that holds considerable promise in the synthesis of novel pharmaceutical agents. The piperazine scaffold is a ubiquitous feature in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties. The introduction of a nitrile group at the C2 position, along with the defined stereochemistry, offers a unique handle for further chemical modifications, making it a valuable synthon for creating diverse and complex molecular architectures.

A thorough understanding of the spectroscopic properties of this compound is fundamental for its effective use. Spectroscopic data provides the definitive fingerprint of a molecule, confirming its identity, purity, and structural integrity. This guide aims to fill the current void in publicly available experimental data by providing a detailed, well-reasoned prediction of its spectroscopic characteristics.

The following sections will delve into the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, the characteristic vibrational modes in Infrared (IR) spectroscopy, and the expected fragmentation patterns in Mass Spectrometry (MS). Each section will be supported by a discussion of the underlying principles and data from related piperazine structures. To ensure practical applicability, this guide also includes comprehensive, step-by-step protocols for sample preparation and data acquisition for each spectroscopic technique.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of substituent effects on the piperazine ring.

The ¹H NMR spectrum of this compound is expected to exhibit a complex set of signals due to the chirality of the molecule and the conformational flexibility of the piperazine ring, which typically exists in a chair conformation. The protons on the piperazine ring are diastereotopic, meaning they are in chemically non-equivalent environments and will therefore have different chemical shifts and will couple to each other.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 (methine) | ~3.8 - 4.0 | dd | J ≈ 8.0, 4.0 |

| H-3 (axial) | ~3.2 - 3.4 | ddd | J ≈ 12.0, 8.0, 4.0 |

| H-3 (equatorial) | ~3.0 - 3.2 | ddd | J ≈ 12.0, 4.0, 2.0 |

| H-5 (axial) | ~2.8 - 3.0 | m | |

| H-5 (equatorial) | ~3.1 - 3.3 | m | |

| H-6 (axial) | ~2.7 - 2.9 | m | |

| H-6 (equatorial) | ~3.0 - 3.2 | m | |

| N-H (amine) | ~1.5 - 2.5 | br s |

-

Causality of Chemical Shifts:

-

H-2: The proton at the chiral center, being adjacent to the electron-withdrawing nitrile group, is expected to be the most deshielded proton on the ring.

-

H-3, H-5, H-6: The protons on the remaining methylene groups of the piperazine ring will appear as complex multiplets due to geminal and vicinal coupling. Axial and equatorial protons will have distinct chemical shifts.

-

N-H: The chemical shift of the amine protons is highly dependent on solvent and concentration and will likely appear as a broad singlet.

-

The proton-decoupled ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (methine) | ~50 - 55 |

| C-3 | ~45 - 50 |

| C-5 | ~44 - 48 |

| C-6 | ~43 - 47 |

| C≡N (nitrile) | ~118 - 122 |

-

Causality of Chemical Shifts:

-

C-2: The carbon bearing the nitrile group will be deshielded compared to the other ring carbons.

-

C-3, C-5, C-6: These methylene carbons will have similar chemical shifts, characteristic of a piperazine ring.

-

C≡N: The nitrile carbon will appear in the characteristic downfield region for sp-hybridized carbons.[1]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, broad |

| C-H Stretch (alkane) | 2850 - 3000 | Medium to Strong |

| C≡N Stretch (nitrile) | 2240 - 2260 | Medium, sharp |

| N-H Bend (amine) | 1590 - 1650 | Medium |

| C-H Bend (alkane) | 1450 - 1470 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

-

Key Diagnostic Peaks:

-

The most characteristic peak will be the sharp, medium-intensity absorption in the 2240-2260 cm⁻¹ region, which is indicative of the nitrile (C≡N) functional group.

-

A broad peak in the 3300-3500 cm⁻¹ region will signify the N-H stretching of the secondary amines in the piperazine ring.

-

The presence of C-H stretching bands just below 3000 cm⁻¹ will confirm the aliphatic nature of the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₅H₉N₃), the expected molecular weight is 111.15 g/mol .[2]

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 111 | [M]⁺ (Molecular Ion) |

| 84 | [M - HCN]⁺ |

| 83 | [M - H₂CN]⁺ |

| 56 | [C₃H₆N]⁺ |

| 42 | [C₂H₄N]⁺ |

-

Fragmentation Pathway Rationale:

-

The molecular ion peak [M]⁺ is expected at m/z 111.

-

A common fragmentation pathway for nitriles is the loss of hydrogen cyanide (HCN), leading to a fragment at m/z 84.

-

Cleavage of the piperazine ring is also a major fragmentation pathway for piperazine derivatives, leading to characteristic fragments at m/z 56 and 42.

-

Experimental Protocols

The following protocols are designed to be self-validating, providing a clear and reproducible methodology for obtaining high-quality spectroscopic data.

NMR Spectroscopy Protocol

Caption: Workflow for NMR data acquisition.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumental Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and apply baseline correction.

-

Calibrate the chemical shift axis using the internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

FTIR Spectroscopy Protocol

Caption: Workflow for FTIR data acquisition using ATR.

-